N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a dibenzo-oxazepine derivative featuring a sulfonamide group at the 2-position of the heterocyclic core. The compound’s structure comprises a 10-methyl substituent and an 11-oxo group, forming a rigid bicyclic system fused with a benzene ring. Its molecular formula is C₂₁H₁₈N₂O₄S, with an average mass of 394.44 g/mol (exact mass: 394.0993) .
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-22-17-9-5-6-10-19(17)26-18-12-11-14(13-16(18)20(22)23)21-27(24,25)15-7-3-2-4-8-15/h2-13,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUHCOWMQLWEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound belongs to the dibenzoxazepin class and possesses a unique structure characterized by the following:
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : Not specifically listed in the available literature but closely related compounds have been documented.
The biological activity of this compound is thought to be linked to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may exert inhibitory effects on specific enzymes that modulate cellular functions.
Antimicrobial Activity
Research indicates that derivatives of dibenzoxazepin compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.31 to 5.0 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Example A | 0.31 | Staphylococcus aureus |
| Example B | 5.0 | Escherichia coli |
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for determining the safety profile of new compounds. In vitro studies using VERO cell lines have indicated that certain derivatives exhibit relatively low cytotoxicity with IC₅₀ values around 927 µg/mL, suggesting a favorable safety margin for further development .
Study on Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of a closely related dibenzoxazepin derivative against various bacterial strains. The results demonstrated that the compound displayed potent activity with MIC values significantly lower than those of traditional antibiotics. This suggests that modifications to the dibenzoxazepin structure could enhance antimicrobial potency .
Molecular Docking Analysis
Molecular docking studies conducted on similar compounds indicate that they bind effectively within the active sites of bacterial DNA gyrase, a crucial target for antibacterial agents. This binding affinity correlates with observed antimicrobial activities, reinforcing the potential therapeutic applications of these compounds .
Comparison with Similar Compounds
Structural Analogues within the Dibenzo-Oxazepine Class
Compounds sharing the dibenzo[b,f][1,4]oxazepine core but differing in sulfonamide substituents include:
Key Observations :
Dibenzo-Thiazepine Analogues
Replacing the oxazepine oxygen with sulfur yields dibenzo[b,f][1,4]thiazepine analogs, which exhibit distinct electronic and conformational properties:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
